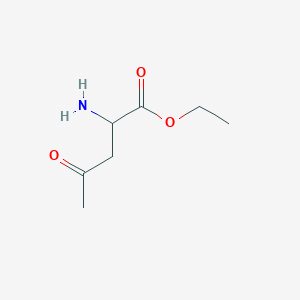

Ethyl 2-amino-4-oxopentanoate

Description

Significance in Modern Organic Synthesis

The significance of Ethyl 2-amino-4-oxopentanoate (B13344484) in modern organic synthesis lies primarily in its utility as a precursor for more complex molecular structures, particularly heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and building blocks like Ethyl 2-amino-4-oxopentanoate offer efficient pathways to their synthesis. For example, related γ-keto esters are instrumental in constructing thiazole (B1198619) rings, a common motif in biologically active compounds. nih.gov The reaction of a related bromo-keto-ester with thiourea (B124793) demonstrates a common strategy for forming the 2-aminothiazole (B372263) core. nih.gov

Furthermore, the class of 4-oxocarboxylic acids, to which the parent acid of this compound belongs, is widely used in the synthesis of various heterocycles, including dihydropyridazinones through condensation with hydrazines. clockss.org The compound's structure is also well-suited for use in multicomponent reactions (MCRs). MCRs are a key focus in modern synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. beilstein-journals.org Levulinic acid (4-oxopentanoic acid), the parent ketoacid, is a prominent bifunctional precursor in Ugi reactions, a type of MCR used to create libraries of peptide-like molecules. beilstein-journals.org

Position as a Key Intermediate and Versatile Building Block

This compound is a quintessential example of a versatile building block, valued for the multiple, distinct reactive centers within its single molecular frame. The primary amino group, the ketone, and the ethyl ester can each be targeted with specific reagents, allowing for stepwise or chemoselective modifications.

The amino group can undergo acylation, alkylation, and participate in nucleophilic attacks. smolecule.com The ketone functionality is a handle for reactions such as Wittig olefination, reduction to a secondary alcohol, or reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid, undergo transesterification, or be reduced to a primary alcohol. smolecule.com This versatility allows it to serve as a key intermediate in multi-step synthetic sequences. For instance, research on related compounds shows that the keto group can be converted to an imine, and the ester can be manipulated to create γ-imino- and γ-amino-β-enamino esters, which are themselves valuable synthons for preparing biologically active molecules like statine (B554654) analogues and pyridine (B92270) derivatives. semanticscholar.orgresearchgate.net The strategic conversion of one functional group allows for the subsequent reaction of another, enabling the construction of complex target molecules.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₃NO₃ | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| InChIKey | IGWSNQJUXWKSJU-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCOC(=O)C(CC(=O)C)N | nih.gov |

Overview of Contemporary Research Directions and Challenges

Contemporary research involving this compound and related structures is focused on several key areas. A major direction is the development of novel and efficient synthetic methodologies that leverage its multifunctionality. This includes its application in domino reactions and multicomponent reactions to build libraries of complex heterocyclic compounds for drug discovery and materials science. beilstein-journals.orgmdpi.com The goal is to create structurally diverse molecules from a common, readily accessible precursor in a time- and resource-efficient manner.

Another significant research avenue is its use as a chiron—a stereochemically defined building block—for the asymmetric synthesis of natural products and pharmaceuticals. The enantiomers of related compounds, such as ethyl 2-hydroxy-4-methylpentanoate, have been shown to possess distinct biological and organoleptic properties, highlighting the importance of stereocontrol in synthesis. researchgate.net

However, the use of such multifunctional compounds is not without its challenges. A primary difficulty lies in achieving chemoselectivity—selectively reacting one functional group in the presence of others. For example, in the synthesis of related β-enamino esters from ethyl 3-azido-4-oxopentanoate, controlling reaction conditions is critical to prevent the desired intermediate from undergoing unintended side reactions, such as elimination of nitrogen to form a different product. semanticscholar.orgresearchgate.net Overcoming these selectivity challenges often requires careful selection of protecting groups, catalysts, and reaction conditions, which remains an active area of research. Furthermore, developing scalable and cost-effective methods for the initial synthesis of the building block itself is a continuous objective for its broader application in industrial settings. semanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 2-amino-4-oxopentanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-11-7(10)6(8)4-5(2)9/h6H,3-4,8H2,1-2H3 |

InChI Key |

IGWSNQJUXWKSJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 4 Oxopentanoate and Derived Structures

Direct Synthetic Pathways and Analogous Preparations

Direct synthesis of ethyl 2-amino-4-oxopentanoate (B13344484) and its analogs often relies on well-established organic reactions. These methods include multicomponent reactions, condensations, and transformations of functional groups from readily available starting materials.

Mannich Reaction Catalysis in Aminopentanoate Synthesis

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, including derivatives of aminopentanoates. scribd.comnumberanalytics.comnumberanalytics.com This three-component condensation involves an enolizable carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. scribd.comnumberanalytics.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound. scribd.com

In the context of ethyl 2-amino-4-oxopentanoate synthesis, a proline-catalyzed Mannich reaction between a p-methoxyphenyl-protected ethyl 2-iminoacetate and acetone (B3395972) can produce the target molecule. thieme-connect.com Research has also demonstrated the use of acetaldehyde (B116499) as a nucleophile in proline-catalyzed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, yielding β-amino aldehydes with high enantioselectivity. 20.210.105 While these reactions can be highly effective, potential side reactions may be suppressed by using a higher excess of the aldehyde nucleophile. 20.210.105 The use of acidic ionic liquids as both catalysts and solvents has also been explored to create more environmentally benign and recyclable reaction systems. usp.br

Condensation Reactions and Functional Group Transformations for Related Oxopentanoates

Condensation reactions are fundamental to the synthesis of various oxopentanoate structures. The Claisen condensation, for instance, is a classic method for forming β-keto esters, which can serve as precursors to compounds like this compound. This reaction involves the base-catalyzed condensation of two ester molecules. Variations such as crossed Claisen condensations between different esters provide a direct route to γ-keto esters.

Functional group transformations offer another versatile approach. vdoc.pubnumberanalytics.comsolubilityofthings.compharmacy180.com For example, the ketone functional group in ethyl 4-oxopentanoate (B1231505) allows for various chemical reactions, including further condensations and reductions. solubilityofthings.com Ethyl 3-acetyl-4-oxopentanoate, a related compound, can be synthesized via Claisen and aldol (B89426) condensation reactions and serves as a building block for more complex molecules. smolecule.com Its carbonyl groups can be reduced to alcohols or undergo condensation with amines to form amides. smolecule.com Similarly, ethyl 2-formyl-4-oxopentanoate can be synthesized by condensing ethyl acetoacetate (B1235776) with formaldehyde. smolecule.com

| Starting Material(s) | Reaction Type | Product |

| p-Methoxyphenyl-protected ethyl 2-iminoacetate, Acetone | Mannich Reaction (Proline-catalyzed) | This compound thieme-connect.com |

| Ethyl Acetoacetate, Dimethylamine | Condensation Reaction | Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate evitachem.com |

| Ethyl Acetoacetate, Formaldehyde | Condensation Reaction | Ethyl 2-formyl-4-oxopentanoate smolecule.com |

| Ethyl Propanoate | Claisen Condensation | Ethyl 2-methyl-3-oxopentanoate |

| Acetylacetone, Ethyl Bromoacetate | Alkylation | Ethyl 3-acetyl-4-oxopentanoate |

Conversions from Halogenated and Azido (B1232118) Precursors of Oxopentanoates

Halogenated and azido oxopentanoates are key intermediates in the synthesis of this compound and its analogs. Ethyl 3-azido-4-oxopentanoate can be prepared from the corresponding chloro or bromo precursors through nucleophilic substitution with sodium azide (B81097). researchgate.netnih.govsmolecule.commdpi.com For instance, ethyl 3-chloro-4-oxopentanoate reacts with excess sodium azide in refluxing acetone to yield the azido derivative. nih.govmdpi.com

The resulting ethyl 3-azido-4-oxopentanoate is a versatile intermediate. smolecule.com It can be reduced to ethyl 3-amino-4-oxopentanoate via hydrogenation. smolecule.com Condensation of the azido precursor with primary amines can lead to the formation of ethyl 4-imino-3-amino-2-pentenoates. researchgate.netsmolecule.com However, prolonged heating of ethyl 3-azido-4-oxopentanoate can lead to the elimination of nitrogen and the formation of ethyl 3-amino-4-oxo-2-pentanoate. researchgate.netnih.govmdpi.com The azido group can also participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. smolecule.com

Asymmetric Synthesis and Enantioselective Approaches

Achieving stereocontrol in the synthesis of this compound and related chiral molecules is crucial for their application in areas like pharmaceuticals. Asymmetric synthesis and enantioselective methodologies have been developed to address this challenge, often employing biocatalysts or small organic molecule catalysts.

Chemoenzymatic Strategies for Stereodivergent Synthesis and Chiral Product Derivatization

Chemoenzymatic methods combine chemical synthesis with biocatalytic steps to achieve high stereoselectivity. For the synthesis of chiral aminopentanoic acid derivatives, these strategies have proven highly effective. thieme-connect.comresearchgate.netthieme-connect.com A notable example is the stereodivergent synthesis of substituted γ-butyrolactones from enantiomeric ethyl 2-amino-4-oxopentanoates. thieme-connect.com This process starts with a proline-catalyzed Mannich reaction to produce the enantiomeric oxopentanoates, which are then reduced to four different stereoisomers of the lactones using specific ketoreductases or alcohol dehydrogenases. thieme-connect.com

Engineered enzymes also play a significant role. For instance, a tailored glutamate (B1630785) dehydrogenase from Escherichia coli has been used to transform levulinic acid into (R)-4-aminopentanoic acid with high enantiomeric excess. frontiersin.org Similarly, genetically engineered oxidoreductases have shown great potential for the reduction of N-protected (S)-4-amino-2-oxopentanoic acid, offering high catalytic activity and broad substrate specificity. acs.org Ene-reductases have been employed in the asymmetric bioreduction of β-cyanoacrylate esters to produce precursors for GABA analogues like pregabalin. nih.gov

| Starting Material | Biocatalyst | Product | Stereoselectivity |

| Enantiomeric Ethyl 2-amino-4-oxopentanoates | Ketoreductases (evo-1.1.200) or ADH-A from Rhodococcus ruber | Four stereoisomers of substituted γ-butyrolactones | High thieme-connect.com |

| Levulinic Acid | Engineered Glutamate Dehydrogenase from Escherichia coli | (R)-4-Aminopentanoic Acid | >99% ee frontiersin.org |

| N-protected (S)-4-amino-2-oxopentanoic acid | Genetically Engineered H205Q mutant of d-hydroxyisocaproate dehydrogenase | CBZ-protected (2R,4S)-4-amino-2-hydroxy acids | Single diastereomers acs.org |

| β-Cyanoacrylate Esters | Ene-Reductases | Enantiomerically pure precursors for GABA analogues | Up to quantitative conversion and enantiomerically pure nih.gov |

Organocatalytic Methodologies for Inducing Enantioselectivity in Oxopentanoate Systems

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective reactions. frontiersin.orgrsc.org In the context of oxopentanoate systems, organocatalysts have been successfully applied to various reaction types.

For example, the asymmetric conjugate addition of α-nitroketones to β,γ-unsaturated α-keto esters has been achieved using a pyrrolidine-based thiourea-tertiary amine catalyst, leading to the formation of 5-nitro-2-oxopentanoates in good yields and high enantioselectivities. nih.gov Cinchona alkaloid-based catalysts have been employed in the asymmetric Michael addition of aldehydes to β-keto esters. These catalysts can also be used for the enantioselective synthesis of tricyclic fluorooctahydrofuranoindole spirooxindoles through a Diels-Alder reaction. mdpi.com Furthermore, a chiral diamine-derived thiourea (B124793) catalyst has been shown to be effective in the desymmetrization of cyclic anhydrides through enantioselective thiolysis and aminolysis. nih.gov The choice of solvent can significantly impact the enantioselectivity of these reactions, with ether-type solvents often providing better results than protic solvents. mdpi.com

Chiral Auxiliary-Mediated Synthesis of Enantiopure Amino Acid Analogs

The synthesis of single-enantiomer amino acids is crucial for pharmaceutical development, and chiral auxiliaries represent a powerful tool for achieving high optical purity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is removed.

One common strategy involves the use of chiral auxiliaries like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.com When racemic α-amino acids are treated with this auxiliary in the presence of nickel nitrate, an isomerization occurs at the α-position through the formation of a nickel complex intermediate. Subsequent acid hydrolysis yields the desired (S)-amino acids with high optical purity. tcichemicals.com This approach can be adapted for the synthesis of unnatural amino acids. For instance, the nickel complex of the auxiliary and glycine (B1666218) can react with electrophiles to introduce various side chains, leading to a diverse range of enantiopure α-amino acids after cleavage. tcichemicals.com

Another established method is the use of oxazolidinone auxiliaries, such as (S)-4-benzyl-2-oxazolidinone. In a relevant transformation, L-Selectride reduction of an N-enoyl oxazolidinone derivative, followed by asymmetric protonation, can stereoselectively produce a desired isomer with high selectivity (>96:4). nih.gov The chiral auxiliary is then cleaved, often using lithium hydroperoxide, to yield the enantiomerically enriched carboxylic acid. nih.gov While these examples don't directly synthesize this compound, the principles are fundamental for creating its chiral analogs by controlling the stereocenter at the α-carbon. The versatility of amino acids as starting materials allows for their conversion into key intermediates, such as N-protected amino aldehydes, which are precursors for a variety of chiral molecules. researchgate.netscielo.br

Biocatalytic Reductions and Transformations in the Formation of Chiral Alcohols and Hydroxy Acids

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral compounds. Enzymes, particularly ketoreductases and alcohol dehydrogenases, are widely used for the asymmetric reduction of keto groups to form chiral alcohols. mdpi.comrsc.org

The 4-oxo group of 2-amino-4-oxopentanoate (AKP) is a prime target for such enzymatic transformations. The reduction of this ketone by a dehydrogenase yields 2-amino-4-hydroxypentanoate. google.com This reaction is analogous to the reduction of aspartate semialdehyde to homoserine, a common biological pathway. google.com A chemoenzymatic approach has been demonstrated for the synthesis of (2R,4S)-4-amino-2-hydroxy acids. This process begins with N-protected (S)-4-amino-2-oxopentanoic acid, which is reduced using a genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase. This mutant enzyme provides excellent yields and diastereoselectivity, outperforming wild-type enzymes which may not accept bulkier substrates. acs.org

In a notable study, enantiomeric this compound products were reduced to four stereoisomers of substituted γ-butyrolactones using commercial ketoreductases (evo-1.1.200) or alcohol dehydrogenase from Rhodococcus ruber (ADH-A). thieme-connect.com Furthermore, various microorganisms have been screened for their ability to reduce α-keto esters. Edible mushrooms, for example, show significant potential. Pleurotus salmoneostramineus H7 and Ganoderma lucidum have been used to reduce ethyl 2-oxopentanoate (B1239548) to the corresponding (R)-hydroxy ester with excellent conversion rates and enantiomeric excess (>99% e.e.). scirp.org The addition of L-alanine to the reaction mixture was found to enhance the stereoselectivity in some cases. scirp.org

| Biocatalyst | Substrate | Product | Key Findings | Reference |

| Ketoreductase (evo-1.1.200) / ADH-A (Rhodococcus ruber) | Ethyl 2-amino-4-oxopentanoates | Substituted γ-butyrolactones | Reduced enantiomeric products to four stereoisomers of the corresponding lactones. | thieme-connect.com |

| H205Q mutant d-hydroxyisocaproate dehydrogenase | N-protected (S)-4-amino-2-oxopentanoic acid | (2R,4S)-4-amino-2-hydroxy acid | Ideal catalyst for bulky α-keto acids, giving the (R)-2-alcohol in 85% yield. | acs.org |

| Pleurotus salmoneostramineus H7 | Ethyl 2-oxopentanoate | (R)-ethyl 2-hydroxypentanoate | >99% enantiomeric excess (e.e.) with the addition of L-alanine. | scirp.org |

| Ganoderma lucidum | Ethyl 2-oxopentanoate | (R)-ethyl 2-hydroxypentanoate | >99% conversion and >99% e.e. | scirp.org |

| AKP Dehydrogenase | 2-Amino-4-oxopentanoate (AKP) | 2-Amino-4-hydroxypentanoate | Proposed enzymatic step in a biosynthetic pathway. | google.com |

Advanced Synthetic Techniques and Process Optimization

Efficiency in chemical synthesis is paramount, driving the development of methods that reduce step counts, minimize waste, and improve yields. One-pot reactions and the development of novel catalyst systems are at the forefront of this endeavor.

One-Pot Reaction Sequences for Efficiency Enhancement

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly enhances process efficiency. A prime example is the organo-enzymatic synthesis of substituted γ-butyrolactones from derivatives of this compound. thieme-connect.com In this sequence, a Mannich reaction between a protected ethyl 2-iminoacetate and acetone is first catalyzed by proline to yield ethyl 2-amino-4-oxopentanoates. Subsequently, without isolation, these intermediates are reduced by ketoreductases to form the final lactone products. thieme-connect.com This combination of chemical and biological catalysis in a single pot streamlines the synthesis of complex chiral molecules.

The principle of one-pot synthesis has been applied to a wide range of compounds. For example, various heterocyclic derivatives such as 2-amino-4H-pyrans and thiazoles have been efficiently prepared through multicomponent, one-pot procedures. researchgate.netthieme-connect.com These methods often utilize reusable catalysts and environmentally benign solvents, further contributing to process optimization and green chemistry principles. scispace.com

Catalyst Systems in Aminopentanoate Formation

The choice of catalyst is critical in the synthesis of aminopentanoates and their precursors. Both the formation of the carbon skeleton and subsequent functional group transformations rely on effective catalysis.

In the formation of the this compound backbone via a Mannich reaction, the amino acid proline has been successfully used as an organocatalyst. thieme-connect.com Organocatalysis avoids the use of potentially toxic metals and offers a powerful method for asymmetric synthesis. For the initial synthesis of the parent compound, a common route is the esterification of 2-amino-4-oxopentanoic acid with ethanol, which is typically facilitated by an acid catalyst. smolecule.comvulcanchem.com

In related syntheses of amino acid derivatives, metal catalysts are indispensable. Catalytic hydrogenation to reduce double bonds or other functional groups is a key step. Catalysts such as rhodium, palladium, platinum, or nickel, often on a support like charcoal, are used to stereoselectively produce saturated amino acid derivatives. google.com For creating other functionalities, heterogeneous catalysts offer advantages in terms of reusability and ease of separation. For instance, a CsOH/γ-Al2O3 heterogeneous basic catalyst has been developed for the one-pot synthesis of pyrimidine (B1678525) derivatives, demonstrating the potential for robust and recyclable catalyst systems in complex organic syntheses. researchgate.net

| Catalyst System | Reaction Type | Substrate(s) | Product/Application | Reference |

| Proline | Mannich Reaction | Ethyl 2-iminoacetate, Acetone | Formation of ethyl 2-amino-4-oxopentanoates | thieme-connect.com |

| Acid Catalyst | Esterification | 2-Amino-4-oxopentanoic acid, Ethanol | Synthesis of this compound | smolecule.comvulcanchem.com |

| Rhodium, Palladium, Platinum, or Nickel on Charcoal | Catalytic Hydrogenation | Unsaturated cyclic amino acid | Stereoselective formation of (2S,3aS,7aS)-2-carboxyperhydroindole | google.com |

| CsOH/γ-Al2O3 | One-pot three-component reaction | Acetophenones, Aldehydes, Guanidine HCl | Synthesis of 2-amino-4,6-diaryl pyrimidines | researchgate.net |

Reaction Mechanisms and Comprehensive Chemical Transformations

Reactivity of the Keto and Amino Functionalities

The presence of both a ketone and an amino group on the same carbon backbone gives Ethyl 2-amino-4-oxopentanoate (B13344484) a rich and varied chemical reactivity. These functionalities can react independently or in concert to facilitate a range of chemical transformations.

Nucleophilic and Electrophilic Reactivity Profiles of Ethyl 2-amino-4-oxopentanoate

This compound possesses both nucleophilic and electrophilic centers, allowing it to react with a wide array of reagents.

Nucleophilic Profile: The primary nucleophilic site is the nitrogen atom of the amino group, which can attack various electrophiles. smolecule.comevitachem.com Another potential nucleophile is the enolate that can be formed by deprotonation of the α-carbon to the ketone.

Electrophilic Profile: The primary electrophilic sites are the carbonyl carbons of the ketone and the ester groups. evitachem.com These sites are susceptible to attack by nucleophiles. The ketone's electrophilicity can be influenced by the presence of other functional groups within the molecule.

The molecule's reactivity can be summarized as follows:

Amino Group: Can be oxidized to form oxo derivatives using agents like potassium permanganate (B83412). smolecule.com

Carbonyl Group: Can be reduced to an alcohol using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Ester Group: Can undergo nucleophilic substitution with amines or alcohols. smolecule.com

Redox Reactions Involving the Ketone Group and Related Systems

The ketone functionality in this compound is susceptible to both reduction and oxidation reactions.

Reduction Reactions: The ketone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride. smolecule.comevitachem.com For β-keto esters, reductive amination is a key reaction, often carried out in a two-step procedure using an amine in the presence of an acid like acetic acid, followed by a reducing agent such as sodium borohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). plos.orgresearchgate.net However, the reactivity of the hindered carbonyl group can be low, sometimes leading to the formation of alcohol byproducts. plos.orgresearchgate.net

Table 1: Reducing Agents and Products

| Reducing Agent | Product | Reference |

|---|---|---|

| Sodium Borohydride | Alcohol derivative | smolecule.com |

| Lithium Aluminum Hydride | Alcohol derivative | smolecule.comevitachem.com |

Oxidation Reactions: While the ketone itself is generally resistant to oxidation without carbon-carbon bond cleavage, the amino group can be oxidized. smolecule.com Oxidizing agents like potassium permanganate can convert the amino group to the corresponding oxo derivative. smolecule.com

Enamine and Enol Formation in Pentanoate Systems

This compound can exist in equilibrium with its enol and enamine tautomers. The keto-enol tautomerism is a fundamental process for ketones and β-dicarbonyl compounds. libretexts.org

Enol Formation: The equilibrium between the keto and enol forms is influenced by factors such as solvent and the potential for intramolecular hydrogen bonding. libretexts.orgthermofisher.com For β-dicarbonyl compounds like 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major tautomer. libretexts.org While the equilibrium for simple ketones typically favors the keto form, the specific substitution pattern in this compound can affect the stability of the enol tautomer. thermofisher.com

Enamine Formation: The presence of the amino group allows for the formation of an enamine. This process is often a key step in reductive amination reactions, where the enamine intermediate is subsequently reduced. plos.org The formation of different imine-enamine equilibria can impact the stereoselectivity of such reactions. plos.org

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur. Its functional groups provide the necessary reactive sites for cyclization reactions.

Synthesis of Imidazo[2,1-b]benzothiazole (B1198073) and Imidazo[2,1-b]thiazole (B1210989) Derivatives

Imidazo[2,1-b]thiazole and its benzofused analogs are important heterocyclic scaffolds with a range of biological activities. nih.govnih.govresearchgate.net The synthesis of these systems often involves the reaction of a 2-aminothiazole (B372263) or 2-aminobenzothiazole (B30445) with an α-haloketone or a related bifunctional compound.

While direct synthesis from this compound is not explicitly detailed in the provided context, related structures are used in these cyclizations. For example, imidazo[2,1-b]thiazole derivatives can be synthesized by reacting 2-aminothiazole derivatives with α-bromo aralkyl ketones (phenacyl bromides). researchgate.net Similarly, imidazo[2,1-b]benzothiazole carboxylic acids have been prepared from the reaction of substituted 2-aminobenzothiazoles with ethyl bromopyruvate. nih.gov

Table 2: Synthesis of Imidazo-fused Thiazoles

| Reactants | Product | Reference |

|---|---|---|

| 2-Aminothiazole derivative + Phenacyl bromide | Imidazo[2,1-b]thiazole derivative | researchgate.net |

| Substituted 2-aminobenzothiazole + Ethyl bromopyruvate | Imidazo[2,1-b]benzothiazole carboxylic acid | nih.gov |

Formation of Thiazole (B1198619) and Related Sulfur-Containing Heterocycles

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, typically involving the reaction of an α-haloketone with a thiourea (B124793) or thioamide. jpionline.orgderpharmachemica.com this compound, or more commonly its halogenated derivatives, can serve as the ketone component in this reaction.

For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea is a key step in the synthesis of various 2-aminothiazole derivatives. nih.govresearchgate.net This reaction proceeds via cyclocondensation to form the thiazole ring. The resulting thiazole can then be further modified to produce a variety of biologically active compounds. nih.govresearchgate.net

Table 3: Hantzsch Thiazole Synthesis and Related Reactions

| Ketone Component | Sulfur Component | Product | Reference |

|---|---|---|---|

| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | nih.govresearchgate.net |

| α-Haloketone | Thiourea | 2-Aminothiazole derivative | jpionline.orgderpharmachemica.com |

Amination, Azide (B81097) Chemistry, and Related Derivatives

The conversion of α-azido ketones to α-amino ketones is a fundamental transformation, often serving as a prelude to further synthetic manipulations like pyrazine (B50134) formation. nih.govarkat-usa.org This reduction must be performed chemoselectively to avoid reduction of the ketone carbonyl group. nih.gov Various reducing agents have been explored for this purpose. Tin(II) chloride is considered a reagent of choice for the selective reduction of α-azido ketones, often followed by immediate protection of the resulting amino group (e.g., with a Boc group) to prevent side reactions like self-condensation. arkat-usa.org Other methods include catalytic hydrogenation. nih.gov

A related and important class of compounds, β-enamino esters, can also be synthesized from azido-keto esters. For example, ethyl 3-azido-4-oxopentanoate, a constitutional isomer of the title compound, reacts with primary alkylamines to form γ-imino-β-enamino esters. semanticscholar.org In some cases, prolonged heating of β-azido esters can lead to the elimination of nitrogen and the formation of an enamino ester, such as ethyl 3-amino-4-oxo-2-pentenoate. mdpi.comsemanticscholar.orgresearchgate.net

Table 3: Synthesis of Amino-Ketones and Enamino Esters

| Starting Material | Reagent/Condition | Product | Reference |

| α-Azido Ketone | Tin(II) Chloride, then Boc Anhydride | N-Boc-α-Amino Ketone | arkat-usa.org |

| α-Azido Ketone | Catalytic Hydrogenation | α-Amino Ketone | nih.gov |

| Ethyl 3-azido-4-oxopentanoate | Primary Alkylamine | γ-Imino-β-enamino Ester | semanticscholar.org |

| β-Azido Ester | Prolonged Heating | Enamino Ester | mdpi.comsemanticscholar.orgresearchgate.net |

The amino group of this compound can be derivatized to form a Schiff base, typically by reaction with an aldehyde or ketone. These Schiff bases are valuable intermediates for α-alkylation reactions. The Schiff base activates the α-proton, facilitating its removal by a base to form a carbanion, which can then be alkylated by an appropriate electrophile, such as an alkyl halide. organic-chemistry.org

A common approach involves the use of a Schiff base derived from an amino acid ester (like glycine (B1666218) ethyl ester) and benzophenone. organic-chemistry.org This stable Schiff base can be alkylated under various conditions, including anhydrous methods using strong bases like lithium diisopropylamide (LDA) or, more conveniently, using phase-transfer catalysis. organic-chemistry.org Phase-transfer alkylation, employing a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in a two-phase system (e.g., methylene (B1212753) chloride and aqueous sodium hydroxide), offers a simpler and often cleaner method for monoalkylation. organic-chemistry.org Asymmetric phase-transfer alkylation using chiral catalysts has also been developed to achieve enantioselective synthesis of α,α-dialkyl amino acids. thieme-connect.de

Applications As a Strategic Building Block in Complex Chemical Architecture

Construction of Peptides and Peptidomimetics

The fields of peptide science and drug discovery often require amino acids with functionalities not found in nature to enhance properties such as stability, potency, and bioavailability. Ethyl 2-amino-4-oxopentanoate (B13344484) serves as a foundational element for creating such non-canonical structures.

Ethyl 2-amino-4-oxopentanoate is an effective starting material for the synthesis of non-natural α-amino acids. researchgate.netenamine.netmdpi.com The presence of both an α-amino group and a γ-keto group allows for a wide range of chemical modifications to the side chain. For instance, the ketone can undergo reactions such as reduction, reductive amination, or olefination to introduce diverse functionalities. These modified amino acids can then be incorporated into peptide chains using standard solid-phase or liquid-phase peptide synthesis techniques. rsc.orgacs.org This approach enables the creation of peptides with tailored properties, such as enhanced resistance to enzymatic degradation or improved receptor binding affinity.

Table 1: Potential Side-Chain Modifications of this compound for Non-Natural Amino Acid Synthesis

| Reaction Type on Ketone Group | Reagent Example | Resulting Side-Chain Functionality |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) | Hydroxyl |

| Grignard Reaction | Methylmagnesium bromide | Tertiary Alcohol |

| Reductive Amination | Ammonia, Sodium cyanoborohydride | Primary Amine |

The secondary structure of peptides, such as turns and helices, is crucial for their biological function. A γ-turn is a specific conformation involving three amino acid residues stabilized by a hydrogen bond. The fixed distance between the amino and keto groups in this compound makes it an excellent candidate for designing peptidomimetics that mimic γ-turns. rsc.org By inducing intramolecular cyclization between the amine and the ketone (or a derivative thereof), a constrained seven-membered ring can be formed. This rigid structure can lock the peptide backbone into a conformation that resembles a natural γ-turn, providing a valuable tool for studying the role of these secondary structures in molecular recognition and biological activity.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. scholaris.camdpi.comnih.gov The reactivity of this compound makes it a powerful building block for the efficient construction of these important chemical frameworks.

The dual functionality of this compound allows it to participate in a variety of cyclocondensation reactions to form heterocyclic rings. These rings often form the core of biologically active molecules. For example, through reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents, it can be used to synthesize substituted pyrroles, pyridines, and diazepines. These resulting heterocyclic structures are key intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. rsc.orgresearchgate.net

The structure of this compound is particularly well-suited for the synthesis of polysubstituted pyridines through multicomponent reactions. In reactions analogous to the Hantzsch pyridine (B92270) synthesis, the enamine character of the molecule can be exploited to react with aldehydes and another ketoester or a related compound to form a dihydropyridine ring, which can then be oxidized to the corresponding pyridine. nih.govnih.gov

Furthermore, the pyridines synthesized from this precursor can be further elaborated to form more complex structures like naphthyridines. ekb.egnih.gov Naphthyridine scaffolds are present in numerous bioactive compounds. nih.govispub.com The functional groups remaining on the pyridine ring after its initial synthesis, such as the ester, provide reaction sites for subsequent annulation reactions to build the second fused ring of the naphthyridine system.

The utility of this compound extends to the creation of complex, fused heterocyclic systems. researchgate.net The initial heterocyclic products derived from this building block, such as pyridines or pyrroles, retain the ethyl ester functionality. This ester group serves as a versatile chemical handle for further transformations. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. These new functional groups can then be used to construct additional rings, leading to the formation of fused polycyclic systems. This stepwise approach allows for the systematic construction of complex molecular architectures from a relatively simple starting material. nih.gov

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Reaction Type | Key Reactants |

|---|---|---|

| Substituted Pyrroles | Paal-Knorr type synthesis | 1,4-Dicarbonyl compound |

| Polysubstituted Pyridines | Hantzsch or related synthesis | Aldehyde, β-Ketoester |

| Fused Pyrimidines | Condensation/Cyclization | Amidines, Guanidines |

Utility in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The structure of this compound is well-suited for this approach as its different reactive centers can be selectively addressed to introduce molecular diversity. For instance, the primary amine can undergo reactions such as acylation, alkylation, and reductive amination, while the ketone functionality can participate in reactions like the Paal-Knorr synthesis to form heterocyclic rings. organic-chemistry.orgwikipedia.orgalfa-chemistry.comrgmcet.edu.in

The ester group can be hydrolyzed or converted to other functional groups, further expanding the range of possible derivatives. This capability to generate a wide array of structurally distinct molecules from a single starting material is a cornerstone of chemical library synthesis for drug discovery and materials science.

A hypothetical combinatorial library synthesis utilizing this compound could involve a multi-step reaction sequence where each step introduces a new point of diversity.

Table 1: Potential Reactions for Combinatorial Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Primary Amine | Acylation | Diverse Acid Chlorides/Anhydrides | Amides |

| Primary Amine | Reductive Amination | Various Aldehydes/Ketones | Secondary/Tertiary Amines |

| Ketone | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Substituted Pyrroles |

| Ketone | Hantzsch Pyridine Synthesis | Aldehydes, Beta-ketoesters | Dihydropyridines |

| Ethyl Ester | Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid |

Development of Bioactive Compounds and Molecular Probes

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of molecules with potential biological activity, including drug candidates and molecular probes to investigate cellular processes.

The amino acid-like backbone of this compound provides a framework that can be elaborated to mimic natural substrates of enzymes or ligands for receptors. By systematically modifying the core structure, medicinal chemists can explore the structure-activity relationships of new compound series to optimize their therapeutic properties. For example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their antifolate and antitumor activities, could potentially start from precursors derived from this amino-oxo-pentanoate. nih.gov

The generation of dihydropyrimidine-based structures, a class of compounds with a wide range of pharmacological activities, could also be envisioned through multicomponent reactions involving an this compound-derived building block. wikipedia.org

Table 2: Examples of Bioactive Scaffolds Potentially Derived from this compound

| Bioactive Scaffold | Potential Therapeutic Area | Key Synthetic Transformation |

| Substituted Pyrroles | Anti-inflammatory, Anticancer | Paal-Knorr Synthesis |

| Dihydropyridines | Cardiovascular diseases | Hantzsch Pyridine Synthesis |

| Pyrrolo[2,3-d]pyrimidines | Anticancer, Anti-infective | Multi-step heterocyclic synthesis |

The development of selective enzyme inhibitors is a major focus of drug discovery. Amino acid derivatives are known to have inhibitory potential against various enzymes, including those involved in metabolic disorders. mdpi.com The structure of this compound can serve as a template for creating libraries of compounds to be screened for inhibitory activity against specific enzymes. For instance, derivatives could be designed to target proteases or kinases, which are important classes of enzymes in many disease pathways.

Furthermore, by incorporating reporter groups such as fluorescent tags or biotin, derivatives of this compound can be converted into molecular probes. nih.govnih.gov These probes are invaluable tools for chemical biology, enabling researchers to identify the molecular targets of bioactive compounds and to study metabolic pathways in living systems. The design of such probes involves linking the core scaffold to a reporter moiety via a suitable linker, while ensuring that the biological activity of the parent molecule is retained.

Enzymatic and Biocatalytic Applications of Ethyl 2 Amino 4 Oxopentanoate

Substrate Specificity and Biotransformation Potential

The biotransformation potential of ethyl 2-amino-4-oxopentanoate (B13344484) is primarily centered on the two reactive sites: the ketone group at the C4 position and the amino acid moiety. Enzymes demonstrate significant specificity in transforming these functional groups, enabling the production of high-value chiral intermediates.

The ketone functionality of ethyl 2-amino-4-oxopentanoate is a prime target for stereoselective reduction by ketoreductases and alcohol dehydrogenases (ADHs), leading to the formation of chiral hydroxy esters. These esters often undergo spontaneous intramolecular cyclization to yield optically pure substituted γ-butyrolactones, which are important structural motifs in many biologically active compounds.

A notable example involves the reduction of enantiomeric ethyl 2-amino-4-oxopentanoates to produce four distinct stereoisomers of substituted γ-butyrolactones. thieme-connect.com This transformation is achieved using commercially available ketoreductases like evo-1.1.200 or alcohol dehydrogenase A (ADH-A) from Rhodococcus ruber. thieme-connect.com Similarly, a process combining a proline-catalyzed Mannich reaction to form ethyl (S)-2-(p-methoxyphenylamino)-4-oxopentanoate is followed by a stereoselective reduction using an (S)-selective ADH. rsc.org This enzymatic step converts the ketoester into the corresponding ethyl (2S,4R)-2-amino-4-hydroxyester, which subsequently lactonizes to the diastereomerically pure (3R,5S)-aminolactone. rsc.org

In a related process focusing on the corresponding acid, N-protected (S)-4-amino-2-oxopentanoic acid is used as a substrate for lactate (B86563) dehydrogenases (LDH). acs.org Wild-type enzymes from Bacillus stearothermophilus (BS-LDH) and Staphylococcus epidermidis (SE-LDH) can reduce the α-keto acid to yield the corresponding (S)- and (R)-2-hydroxy acids, respectively. acs.org These reactions demonstrate the potential to generate valuable chiral 4-amino-2-hydroxy acids, which can serve as mimics for γ-turns in peptides. acs.org

| Substrate | Enzyme(s) | Product(s) | Key Findings |

| Enantiomeric Ethyl 2-amino-4-oxopentanoates | Ketoreductase evo-1.1.200, ADH-A from Rhodococcus ruber | Four stereoisomers of substituted γ-butyrolactones | Demonstrates stereodivergent synthesis potential. thieme-connect.com |

| Ethyl (S)-2-(p-methoxyphenylamino)-4-oxopentanoate | (S)-selective Alcohol Dehydrogenase (ADH) | Ethyl (2S,4R)-4-hydroxy-2-aminoester, (3R,5S)-aminolactone | Achieved 51% yield of the pure aminolactone after subsequent steps. rsc.org |

| N-CBZ-(S)-4-amino-2-oxopentanoic acid | BS-LDH, SE-LDH | (S)- and (R)-2-hydroxy acids | Wild-type enzymes successfully reduce the alanine-derived α-keto acid. acs.org |

This compound and its analogs are substrates for dehydrogenases and can be synthesized from or converted into other molecules by aminotransferases. Dehydrogenases are crucial for the stereoselective reduction of the ketone group, as detailed in the previous section. For instance, wild-type lactate dehydrogenases show activity on N-protected 4-amino-2-oxopentanoic acid, although they are ineffective against bulkier analogs. acs.org This highlights a limitation in the substrate scope of some wild-type enzymes. A genetically engineered D-hydroxyisocaproate dehydrogenase, however, proved to be an ideal catalyst for reducing a range of these α-keto acids, including the bulkier derivatives. acs.org

Branched-chain amino acid aminotransferases (BCATs) are enzymes that catalyze the transamination of branched-chain amino acids to their corresponding keto acids. While direct studies on this compound are limited, BCATs are known to act on structurally similar substrates like 4-methyl-2-oxopentanoate (B1228126) and (S)-3-methyl-2-oxopentanoate. uniprot.org Research on ω-transaminases, another class of these enzymes, has shown that engineering can significantly enhance their activity towards 2-oxopentanoic acid, a core structure related to the target compound. asm.orgmdpi.com This suggests that both natural and engineered aminotransferases are relevant to the metabolism and synthesis of amino-pentanoate structures.

Chemoenzymatic Cascades and Multi-Enzyme Systems

The synthesis of complex chiral molecules from simple precursors can be streamlined by combining chemical and enzymatic steps in a single pot or a sequential cascade. This compound is a key intermediate in such processes.

A powerful strategy involves the initial chemical synthesis of the aminoketoester followed by an immediate enzymatic reduction. thieme-connect.comrsc.org For example, a three-component Mannich-type reaction catalyzed by the organocatalyst proline can be used to synthesize this compound from an imine and acetone (B3395972). thieme-connect.comrsc.org Following the chemical step, the crude aminoketoester can be directly subjected to a biocatalytic reduction without extensive purification. rsc.org In one such cascade, an (L)-proline catalyzed reaction yields ethyl (S)-2-amino-PMP-4-oxo-pentanoate with high conversion (99%) and enantiomeric excess (99%). rsc.org This intermediate is then dissolved in a buffer and reduced by an (S)-selective alcohol dehydrogenase, using isopropanol (B130326) for cofactor regeneration, to produce the desired chiral amino-lactone. rsc.org This chemoenzymatic approach allows for the sequential construction of two stereogenic centers in a controlled manner, providing access to specific diastereomers that are otherwise difficult to synthesize. thieme-connect.comrsc.org These one-pot processes are highly efficient, avoiding the need to isolate and purify intermediates, which aligns with the principles of green chemistry. cicbiomagune.escsic.es

Enzyme Engineering and Directed Evolution Studies

To overcome the limitations of natural enzymes, such as narrow substrate specificity or low activity, researchers employ enzyme engineering and directed evolution. These techniques are instrumental in optimizing biocatalysts for specific industrial applications involving this compound and related compounds.

The stereoselective reduction of the ketone in 4-amino-2-oxopentanoic acid derivatives is a critical step where enzyme engineering has proven highly effective. acs.org While wild-type lactate dehydrogenases (LDHs) can reduce the alanine-derived N-protected 4-amino-2-oxopentanoic acid, they fail to act on substrates with bulkier side chains derived from valine, leucine, or phenylalanine. acs.org

To address this, a genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase was investigated. acs.org This mutant demonstrated broad substrate specificity and high catalytic activity, proving to be an ideal catalyst for the reduction of all the tested α-keto acids, including the bulky variants. acs.org The engineered enzyme produced excellent yields of the corresponding (2R,4S)-4-amino-2-hydroxy acids as single diastereomers. acs.org The efficiency gain was significant: the reduction of 1 mmol of the substrate with the H205Q mutant was complete in just 4 hours, yielding the product in 85% yield after esterification. In contrast, the reaction with the wild-type SE-LDH required 4 days and resulted in a lower yield of 67%. acs.org

| Enzyme | Substrate | Reaction Time | Yield | Key Finding |

| SE-LDH (Wild-Type) | N-CBZ-(S)-4-amino-2-oxopentanoic acid | 4 days | 67% | Limited by slow reaction rate. acs.org |

| d-HicDH H205Q (Mutant) | N-CBZ-(S)-4-amino-2-oxopentanoic acid | 4 hours | 85% | Engineered enzyme shows superior activity and broader substrate scope. acs.org |

Research into enzymes that act on structurally similar pentanoate molecules provides valuable insights and expands the biocatalytic toolkit. For instance, a novel 4-methyl-2-oxopentanoate (MOA) reductase (MorA) was identified in Aspergillus oryzae. nih.gov This enzyme, belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase family, reduces MOA to D-leucate, a precursor to the sake flavor molecule ethyl leucate. nih.gov Overexpression of this newly discovered enzyme in A. oryzae led to a 125-fold increase in leucate production, demonstrating the potential of harnessing novel enzymes for industrial purposes. nih.gov

In another area, site-directed mutagenesis of an ω-transaminase from Ochrobactrum anthropi (OATA) was performed to expand its substrate scope. asm.orgmdpi.com A single alanine (B10760859) substitution (L57A) in the active site resulted in a 48-fold increase in activity towards 2-oxopentanoic acid and a 56-fold increase towards L-norvaline. mdpi.com This engineering success enabled the use of the mutant enzyme for the production of optically pure L- and D-norvaline from 2-oxopentanoic acid. mdpi.com These studies show that exploring and engineering enzymes from related metabolic pathways can yield powerful catalysts for the transformation of pentanoate derivatives.

Mechanistic Enzymology of Amino-Oxo-Pentanoate Catalysisnih.gov

The catalytic conversion of this compound and its parent acid, 2-amino-4-oxopentanoic acid (or 5-aminolevulinic acid), is a subject of significant interest in biocatalysis. The mechanisms employed by various enzymes to recognize and transform this substrate are diverse, reflecting a range of catalytic strategies. Key enzymatic transformations include condensation, reduction, and transamination, often proceeding with high stereospecificity.

A fundamental enzymatic reaction involving the amino-oxo-pentanoate scaffold is the synthesis of 5-aminolevulinic acid (5-amino-4-oxopentanoate). This reaction is catalyzed by 5-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme in the heme biosynthesis pathway. nih.govgoogle.com The mechanism is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov ALAS catalyzes the condensation of glycine (B1666218) and succinyl-CoA to form 5-aminolevulinic acid. nih.gov Structural and mutagenesis studies on ALAS from Rhodobacter spheroides have been used to identify active site residues crucial for substrate recognition, specifically for binding the amino acid substrate, glycine. nih.gov Site-directed mutagenesis has successfully created enzyme variants capable of utilizing other amino acids like alanine, serine, or threonine, demonstrating the potential for engineering the enzyme's substrate specificity. nih.gov

Dehydrogenases also play a crucial role in the catalysis of related amino-oxo-pentanoate compounds. A dehydrogenase from the bacterium Petrotoga mobilis has been identified that is active on γ-keto acids, including 2-amino-4-oxopentanoic acid and 4-oxopentanoic acid. google.comthieme-connect.com The activity of this enzyme appears to be dependent on the presence of a carboxylic group in the substrate, as it shows no activity towards non-functionalized ketones like acetophenone (B1666503) or cyclohexanone. google.comthieme-connect.com This substrate specificity suggests a mechanistic requirement for the carboxyl group in binding or catalysis. thieme-connect.com Conversely, engineered amine dehydrogenases have been developed that are specifically inactive towards 2-amino-4-oxopentanoic acid, further highlighting the tailored nature of enzyme active sites. google.comthieme-connect.com

The reduction of the ketone group in this compound is a key reaction for producing chiral building blocks. In a chemoenzymatic pathway, enantiomeric ethyl 2-amino-4-oxopentanoates can be reduced to four distinct stereoisomers of substituted γ-butyrolactones. acs.org This stereodivergent synthesis utilizes commercial ketoreductases or alcohol dehydrogenase 'A' (ADH-A) from Rhodococcus ruber. acs.org

Further detailed mechanistic studies have compared wild-type and mutant oxidoreductases for the synthesis of enantiopure 4-amino-2-hydroxy acids from N-protected (S)-4-amino-2-oxopentanoic acid. nih.gov While wild-type lactate dehydrogenases (LDH) from Bacillus stearothermophilus and Staphylococcus epidermidis can reduce the alanine-derived substrate, they are inactive towards bulkier analogues. nih.gov In contrast, a genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase serves as a highly efficient catalyst for a broader range of these α-keto acid substrates, yielding (2R,4S)-4-amino-2-hydroxy acids as single diastereomers. nih.gov The enhanced catalytic activity and broader substrate specificity of the mutant underscore the power of enzyme engineering in overcoming limitations of wild-type enzymes. nih.gov

The general mechanistic principles for related enzymes, such as branched-chain aminotransferases, often involve a Ping-Pong Bi-Bi kinetic mechanism. whiterose.ac.uk In this model, the PLP-bound enzyme reacts with an amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate and the first product. whiterose.ac.uknih.gov Subsequently, the PMP intermediate transfers the amine group to a keto acid acceptor, regenerating the PLP-enzyme complex for the next catalytic cycle. whiterose.ac.uknih.gov

The table below summarizes key enzymes and their catalytic action on amino-oxo-pentanoate substrates.

Table 1: Enzymes Catalyzing Reactions of Amino-Oxo-Pentanoyl Scaffolds

| Enzyme | Source Organism | Substrate(s) | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|---|

| 5-Aminolevulinate Synthase (ALAS) | Rhodobacter sphaeroides | Glycine, Succinyl-CoA | Condensation | 5-Amino-4-oxopentanoate | nih.gov |

| Dehydrogenase | Petrotoga mobilis | 2-Amino-4-oxopentanoic acid | Reductive Amination | γ-amino acid | google.comthieme-connect.com |

| Ketoreductase / Alcohol Dehydrogenase A | Rhodococcus ruber | This compound | Reduction | Substituted γ-butyrolactone | acs.org |

| Lactate Dehydrogenase (wild-type) | Bacillus stearothermophilus | N-CBZ-(S)-4-amino-2-oxopentanoic acid | Reduction | N-CBZ-(2S,4S)-4-amino-2-hydroxy acid | nih.gov |

| D-Hydroxyisocaproate Dehydrogenase (H205Q mutant) | Genetically engineered | N-CBZ-(S)-4-amino-2-oxopentanoic acid | Reduction | N-CBZ-(2R,4S)-4-amino-2-hydroxy acid | nih.gov |

| Homoserine Dehydrogenase | Saccharomyces cerevisiae | Aspartate semialdehyde | Reduction | Homoserine |

A direct comparison highlights the efficiency gains from enzyme engineering. The reduction of 1 mmol of N-protected (S)-4-amino-2-oxopentanoic acid using the engineered H205Q mutant was complete in 4 hours, yielding the product in 85% yield. In contrast, the reaction with wild-type lactate dehydrogenase from Staphylococcus epidermidis required 4 days and resulted in a lower yield of 67%. nih.gov

Table 2: Comparative Efficacy of Wild-Type vs. Engineered Enzyme

| Enzyme | Substrate | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Lactate Dehydrogenase (SE-LDH) | N-CBZ-(S)-4-amino-2-oxopentanoic acid | 4 days | 67% | nih.gov |

| D-Hic-DH (H205Q mutant) | N-CBZ-(S)-4-amino-2-oxopentanoic acid | 4 hours | 85% | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Studies on related β-keto esters, such as ethyl acetoacetate (B1235776), offer insights into the likely quantum mechanical properties of Ethyl 2-amino-4-oxopentanoate (B13344484).

Electronic Structure and Molecular Orbital Analysis

The electronic properties of β-keto esters are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's reactivity.

Computational analyses on various β-keto esters reveal that the HOMO is typically localized on the enolate portion of the molecule, while the LUMO is centered on the carbonyl carbon atoms. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbons. For a series of designed β-keto ester analogues of AHL natural autoinducers, DFT calculations at the M06-2x/6-311+G(d,p) level were used to analyze their reactivity. The analysis focused on the susceptibility of these compounds to react with biological nucleophiles by examining their global electrophilicity and local electrophilic sites. mdpi.com

Table 1: Representative HOMO-LUMO Energies for Analogous β-Dicarbonyl Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Acetylacetone (enol) | B3LYP/6-311G(d) | -6.2 | -0.8 | 5.4 |

| Ethyl Acetoacetate (keto) | B3LYP/6-311++G(d,p) | -7.1 | -0.5 | 6.6 |

Note: This data is for analogous compounds and serves as an estimation for Ethyl 2-amino-4-oxopentanoate.

Prediction of Reaction Energetics and Transition States

A key feature of β-keto esters is their keto-enol tautomerism. DFT calculations are frequently employed to determine the relative stabilities of the tautomers and the energy barriers of the transition states for their interconversion. For ethyl acetoacetate, the direct enol to keto interconversion involves a high activation free energy barrier (ΔG‡ = 49.4 kcal mol⁻¹) via a four-membered ring transition state. rsc.orgresearchgate.net However, this barrier can be significantly reduced by catalysts. comporgchem.com

In the context of reactions like the Hantzsch pyridine (B92270) synthesis, where β-keto esters are crucial reactants, DFT studies have been used to model the reaction mechanism. These studies indicate that the amine intermediate undergoes tautomerism through a transition state that plays a significant role in the reaction's progress. nih.gov Computational analysis of the Paal-Knorr pyrrole (B145914) synthesis, another reaction where a similar 1,4-dicarbonyl structure is central, has elucidated the nature of intermediates and their transition states. rgmcet.edu.in

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, are instrumental in predicting how a molecule might interact with a biological target, such as an enzyme.

Ligand-Enzyme Interactions and Binding Affinity Predictions

Although no specific docking studies for this compound have been published, research on other β-keto esters demonstrates their potential as enzyme inhibitors. For example, a series of β-keto ester analogues were designed as potential inhibitors of quorum-sensing proteins in bacteria. nih.govresearchgate.net Molecular docking and molecular dynamics calculations were performed with the LasR and LuxS proteins to predict binding affinity and interaction modes. nih.govresearchgate.net These studies typically show that the keto and ester groups of the ligand form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. researchgate.net

Table 2: Predicted Binding Affinities of Analogous β-Keto Esters with Bacterial Quorum-Sensing Proteins

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue 6 | LasR | -7.5 | Trp60, Tyr56, Ser129 |

| Analogue 8 | LasR | -8.2 | Trp60, Tyr56, Asp73 |

| Analogue 6 | LuxS | -6.8 | Cys84, Gly82 |

Source: Adapted from studies on designed β-keto ester analogues. nih.govresearchgate.net This data illustrates the methodology and type of results obtained for similar compounds.

Conformational Analysis and Stereochemical Predictions

The flexibility of the ethyl and pentanoate chains in this compound allows for multiple conformations. Computational methods can predict the most stable conformers by calculating their relative energies. For acyclic ketones and esters, conformational preferences are known to be decisive factors in determining the stereoselectivity of their reactions. nih.gov

In the context of asymmetric synthesis, computational tools are increasingly used to predict the stereochemical outcome of reactions. For example, in the synthesis of chiral β-aminoketones, transition state models are developed to rationalize and predict the observed stereoselectivity. researchgate.netrsc.org These models often consider the non-covalent interactions between the substrate, catalyst, and reagents that dictate the facial selectivity of the reaction.

Reaction Pathway Simulations and Mechanistic Elucidation

Computational simulations of reaction pathways help to elucidate complex reaction mechanisms by identifying intermediates, transition states, and the sequence of elementary steps.

For reactions involving β-amino ketones, which share functional groups with this compound, mechanistic studies often point to an elimination-addition pathway. rsc.org The mechanism of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, has been investigated through both experimental and computational studies. These investigations suggest a mechanism where the amine attacks the protonated carbonyl to form a hemiaminal, which then cyclizes and dehydrates to form the pyrrole ring. rgmcet.edu.inwikipedia.orgorganic-chemistry.org DFT studies have been crucial in confirming that the rate-determining step is the cyclization of the hemiaminal intermediate. rgmcet.edu.in Similarly, ab initio molecular dynamics can be used to explore complex reaction pathways and identify potential chemical transformations. ethz.ch

Computational Design of Catalysts and Reaction Conditions

Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into reaction mechanisms and enabling the rational design of catalysts and optimization of reaction conditions. For a molecule such as this compound, which possesses multiple functional groups amenable to a variety of transformations, computational approaches can be particularly enlightening. These methods allow for the exploration of complex potential energy surfaces, the identification of transition states, and the prediction of reaction outcomes, thereby guiding experimental efforts.

Catalyst Design Principles and Computational Screening

The in silico design of catalysts for the synthesis or transformation of this compound would typically commence with a quantum mechanical investigation of the proposed reaction mechanism. Density Functional Theory (DFT) is a commonly employed method for such studies, as it provides a good balance between computational cost and accuracy. researchgate.netresearchgate.netmasjaps.com

For instance, in a potential synthesis of this compound via a Michael addition of an amine to a β-keto ester derivative, computational chemists could model the reaction pathway with various catalysts. The primary objective would be to identify a catalyst that lowers the activation energy of the rate-determining step, thus accelerating the reaction. Both organocatalysts and metal-based catalysts could be screened computationally.

In the case of organocatalysis, proline and its derivatives are often studied due to their efficiency in promoting asymmetric reactions. researchgate.netresearchgate.net Computational models can elucidate the role of the catalyst in stabilizing the transition state through hydrogen bonding or the formation of transient covalent intermediates like enamines. researchgate.net The calculated energy barriers for different catalysts can then be compared to predict their relative efficiencies.

Lewis acid catalysis is another viable strategy that can be explored computationally for reactions involving carbonyl compounds. nsf.govnih.gov Theoretical studies can model the coordination of the Lewis acid to the carbonyl oxygen of the substrate, quantifying the resulting increase in electrophilicity and the subsequent lowering of the reaction barrier for nucleophilic attack. nih.gov

The following interactive table illustrates a hypothetical computational screening of different catalyst types for a key bond-forming reaction in the synthesis of an this compound precursor. The data, while illustrative, reflects the nature of findings in computational catalysis research.

| Catalyst Type | Catalyst Example | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Stereoselectivity (ee %) |

| Organocatalyst | L-Proline | DFT (B3LYP/6-31G) | 15.2 | 85% (S) |

| Organocatalyst | Threonine-derived phosphine | DFT (M06-2X/def2-TZVP) | 12.8 | 92% (R) |

| Lewis Acid | ZnCl2 | DFT (B3LYP/6-31G) | 18.5 | Not applicable |

| Lewis Acid | Sc(OTf)3 | DFT (M06-2X/def2-TZVP) | 14.1 | Not applicable |

| Transition Metal | [Rh(COD)2]BF4 / (R)-BINAP | DFT (B3LYP/LANL2DZ) | 10.5 | 98% (R) |

Note: The data in this table is illustrative and intended to represent the types of results generated from computational screening studies.

Optimization of Reaction Conditions

Beyond catalyst selection, computational chemistry is instrumental in optimizing reaction conditions such as solvent, temperature, and the influence of additives. The effect of the solvent is often modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to understand its role in stabilizing charged intermediates or transition states. researchgate.net

For example, a DFT study on a proline-catalyzed reaction could reveal that a polar aprotic solvent like DMSO is more effective than a nonpolar solvent like toluene (B28343) by explicitly modeling the interactions between the solvent molecules and the key reaction intermediates. researchgate.net These calculations can provide a rationale for experimentally observed solvent effects and guide the selection of the optimal reaction medium.

Temperature effects can be inferred from the calculated Gibbs free energies of activation. By understanding the enthalpic and entropic contributions to the reaction barrier, chemists can predict how changes in temperature will influence the reaction rate and selectivity.

Elucidation of Reaction Pathways

A hypothetical energy profile for two competing pathways in a reaction involving an this compound derivative is presented below. Such profiles are the direct output of computational mechanistic studies.

| Reaction Coordinate | Pathway A Energy (kcal/mol) | Pathway B Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +18.2 | +22.5 |

| Intermediate 1 | +5.7 | +8.1 |

| Transition State 2 | +15.9 | +19.3 |

| Products | -10.4 | -8.2 |

Note: This table represents a simplified, hypothetical reaction energy profile to illustrate the comparative nature of computational mechanistic studies.

Advanced Analytical Methodologies for Research on Ethyl 2 Amino 4 Oxopentanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of ethyl 2-amino-4-oxopentanoate (B13344484), enabling its isolation and measurement. The choice of technique depends on the analytical goal, whether it is routine purity assessment, determination of enantiomeric excess, or sensitive trace-level detection.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and quantification of ethyl 2-amino-4-oxopentanoate. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Given the polar nature of the amino acid moiety, reversed-phase HPLC/UPLC is a commonly applied mode.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with pH modifiers). This compound, being a polar compound, will have a relatively short retention time. UPLC, which utilizes smaller particle sizes (<2 µm) in the stationary phase, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. waters.com

For quantitative analysis, a detector, most commonly a UV-Vis detector, is used. The chromophoric carbonyl groups in the molecule allow for detection at specific wavelengths. Due to the low UV absorbance of some amino acids, pre-column derivatization with a UV-active agent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to enhance detection sensitivity and improve chromatographic performance. waters.com

Table 1: Illustrative HPLC/UPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| System | UPLC or HPLC | High-resolution separation and quantification. |

| Column | Reversed-Phase C18 (e.g., AccQ•Tag™ Ultra C18) waters.com | Stationary phase for separating polar analytes. |

| Mobile Phase A | Aqueous buffer (e.g., Phosphate (B84403) or Formate) | Polar component of the mobile phase system. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Gradient | Increasing percentage of Mobile Phase B over time | To ensure efficient elution and separation of components. |

| Flow Rate | 0.2 - 1.0 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 30 - 50 °C | To improve peak shape and ensure reproducible retention times. waters.com |

| Detection | UV-Vis (e.g., at 254 nm) or Fluorescence (with derivatization) | For quantification of the eluted compound. |

| Injection Vol. | 1 - 10 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is another valuable technique, particularly for volatile or semi-volatile compounds. While this compound may require derivatization to increase its volatility and thermal stability for GC analysis, the technique's primary strength in this context is its application in chiral separations.

Since this compound possesses a chiral center at the alpha-carbon (C2), it exists as a pair of enantiomers, (R)- and (S)-ethyl 2-amino-4-oxopentanoate. Chiral Gas Chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric ratio of a sample. This is achieved by using a chiral stationary phase (CSP). jiangnan.edu.cn These CSPs, often based on cyclodextrin (B1172386) derivatives or chiral polymers, interact differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netacs.org The separation of enantiomers is critical in many fields as they can exhibit different biological activities.

Table 2: Typical Chiral GC Parameters for Enantiomeric Separation of Esters

| Parameter | Setting | Purpose |

|---|---|---|

| System | Gas Chromatograph with FID or MS detector | Separation and detection of volatile enantiomers. |

| Column | Capillary column coated with a Chiral Stationary Phase (e.g., γ-cyclodextrin) researchgate.netacs.org | To provide differential interaction with enantiomers. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Inlet Temp. | ~250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 220 °C) | To optimize the separation of enantiomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For sensitive detection and quantification of separated enantiomers. |

| Sample Prep. | Often analyzed directly if sufficiently volatile, or after derivatization. | To make the analyte suitable for GC analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. nih.gov This combination is exceptionally suited for the analysis of this compound. bldpharm.com

After the compound is separated by the LC system, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). nih.gov This provides two key pieces of information: the molecular weight of the compound from the parent ion peak, which serves as a primary structural confirmation, and fragmentation patterns (when using tandem MS or MS/MS) that give further structural details. LC-MS is renowned for its high sensitivity and selectivity, making it the method of choice for detecting and quantifying trace amounts of the compound in complex matrices like biological fluids or environmental samples.

Table 3: Representative LC-MS Analysis Overview

| Stage | Technique/Parameter | Description |

|---|---|---|

| Separation | HPLC or UPLC | As described in section 7.1.1, to isolate the analyte. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for polar molecules, generating the protonated molecule [M+H]⁺. |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | To measure the mass-to-charge ratio (m/z) with high resolution and accuracy. |

| Detection Mode | Full Scan | To detect all ions within a specified mass range, confirming the presence and molecular weight of the target compound. |

| Detection Mode | MS/MS (Tandem MS) | The parent ion is selected, fragmented, and the resulting fragment ions are analyzed to provide unambiguous structural confirmation. |

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, NMR and IR spectroscopy are indispensable tools for elucidating its molecular structure and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. rsc.org A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

¹H NMR (Proton NMR): Identifies all the unique proton environments in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration gives the ratio of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon NMR): Identifies the unique carbon environments, providing a map of the carbon skeleton of the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically through two or three bonds), helping to piece together fragments of the molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformational details. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| Methyl (Ester) | -CH₃ | ~1.2 | ~14 | Triplet (t) |

| Methylene (B1212753) (Ester) | -CH₂- | ~4.1 | ~61 | Quartet (q) |

| Alpha-Carbon | -CH(NH₂)- | ~3.8 | ~55 | Triplet (t) |

| Beta-Methylene | -CH₂- | ~2.8 | ~45 | Doublet of doublets (dd) |

| Ketone Carbonyl | C=O | - | ~208 | - |

| Ester Carbonyl | C=O | - | ~173 | - |

| Amine | -NH₂ | ~1.5-3.0 (broad) | - | Singlet (s, broad) |

Infrared (IR) Spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus wavenumber (cm⁻¹), with characteristic peaks corresponding to specific types of bonds and functional groups. vscht.cz